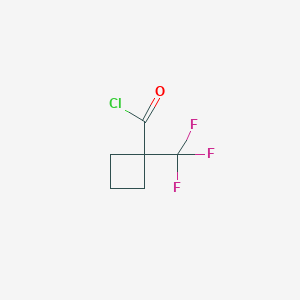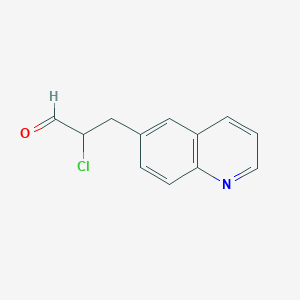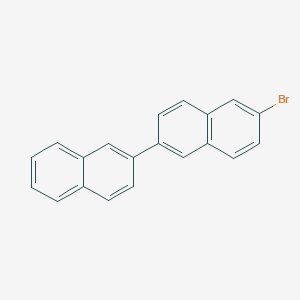
2-Bromo-6-(naphthalen-2-yl)naphthalene
Übersicht
Beschreibung
“2-Bromo-6-(naphthalen-2-yl)naphthalene” is a chemical compound with the molecular formula C20H13Br . Its molecular weight is 333.22 . It is also known as "6-bromo-2,2’-binaphthalene" .
Synthesis Analysis
The synthesis of “2-Bromo-6-(naphthalen-2-yl)naphthalene” can be achieved from “2,6-DIBROMONAPHTHALENE” and "2-Naphthaleneboronic acid" . More details about the synthesis process can be found in the referenced literature .Molecular Structure Analysis
The molecular structure of “2-Bromo-6-(naphthalen-2-yl)naphthalene” consists of a bromine atom attached to a naphthalene ring, which is further attached to another naphthalene ring . The exact mass of the molecule is 332.02000 .Zukünftige Richtungen
While specific future directions for “2-Bromo-6-(naphthalen-2-yl)naphthalene” are not mentioned in the sources, it’s worth noting that naphthalene-based compounds have drawn great attention in various organic transformations due to their attributes, such as low cost, easy to handle, and eco-friendliness . They have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc., which have a wide spectrum of biological activities . Therefore, there is considerable thrust for the development of efficient synthetic strategies for producing these compounds .
Eigenschaften
IUPAC Name |
2-bromo-6-naphthalen-2-ylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br/c21-20-10-9-18-12-17(7-8-19(18)13-20)16-6-5-14-3-1-2-4-15(14)11-16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSRUMBGSVISHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727061 | |
| Record name | 6-Bromo-2,2'-binaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(naphthalen-2-yl)naphthalene | |
CAS RN |
62156-75-6 | |
| Record name | 6-Bromo-2,2'-binaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1509515.png)
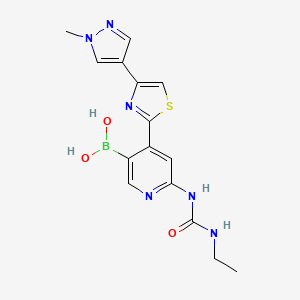
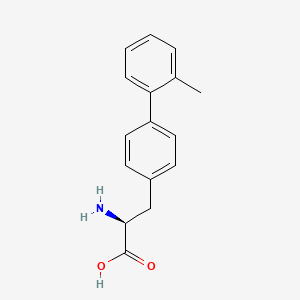
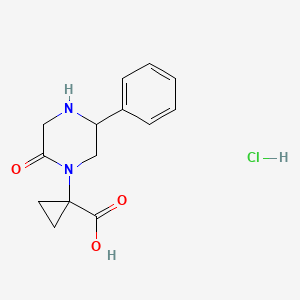
![2-[(5-Methylpyrazine-2-carbonyl)amino]non-8-enoic acid](/img/structure/B1509532.png)
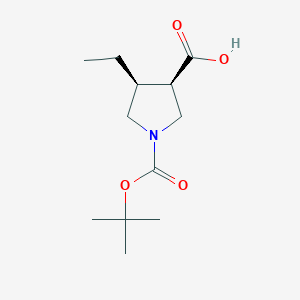
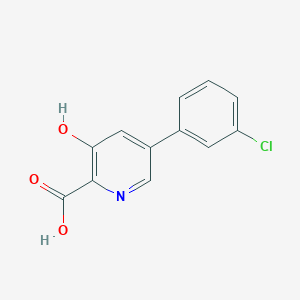
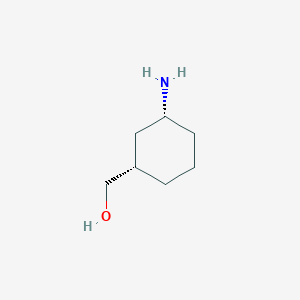
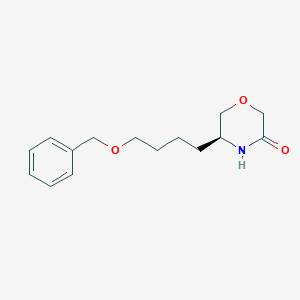
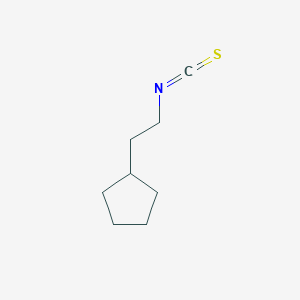
![2,4-Dichloro-6-isopropyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B1509561.png)
![3-bromo-5-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1509585.png)
